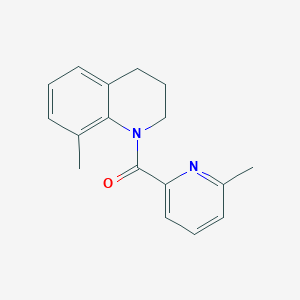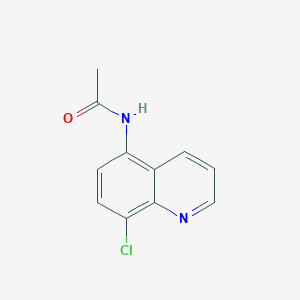![molecular formula C13H11N3O B7509907 (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one, also known as MPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and possesses a unique chemical structure that makes it an attractive target for drug discovery research.
作用机制
The mechanism of action of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of inflammation, and reduction of oxidative stress. It has also been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has several advantages for lab experiments, including its synthetic accessibility, high potency, and selectivity for certain targets. However, it also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
未来方向
There are several future directions for the research on (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one. One potential area of investigation is the development of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one-based drug delivery systems, which can improve its solubility and bioavailability. Another direction is the exploration of its potential applications in the treatment of other diseases, such as infectious diseases and metabolic disorders. Furthermore, the elucidation of its mechanism of action and identification of its molecular targets can provide insights into the development of more potent and selective (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one derivatives.
Conclusion:
In conclusion, (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one is a promising compound that has demonstrated potential therapeutic applications in various diseases. Its unique chemical structure and mechanism of action make it an attractive target for drug discovery research. Further studies are needed to fully understand its biochemical and physiological effects and to explore its potential applications in the treatment of other diseases.
合成方法
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one can be synthesized through a multistep reaction process that involves the condensation of 1-methylpyrazole-4-carboxaldehyde with isatin in the presence of a suitable catalyst. The resulting intermediate is then subjected to a cyclization reaction, which forms the final product (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one. The yield and purity of (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, (3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one has been found to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-8-9(7-14-16)6-11-10-4-2-3-5-12(10)15-13(11)17/h2-8H,1H3,(H,15,17)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVFJMQBPCTBTO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/2\C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)

![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)


![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)

